molecular formula C25H26N2O4S B3942354 1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone

1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone

Cat. No.: B3942354
M. Wt: 450.6 g/mol
InChI Key: YRVJZNUGGGODEA-UHFFFAOYSA-N
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Description

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone is a synthetic compound featuring a piperazine core substituted with a benzylsulfonyl group at the 4-position and a biphenyl-4-yloxy moiety linked via an ethanone bridge. This structure combines key pharmacophoric elements:

  • Piperazine sulfonyl group: Enhances solubility and modulates receptor interactions .

Properties

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c28-25(19-31-24-13-11-23(12-14-24)22-9-5-2-6-10-22)26-15-17-27(18-16-26)32(29,30)20-21-7-3-1-4-8-21/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJZNUGGGODEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a benzylsulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with biphenyl-4-yloxyethanone under specific conditions to yield the final product. Common reagents used in these reactions include sodium cyanoborohydride and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanoborohydride in methanol for reductive amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of enzyme catalysis or disruption of protein-protein interactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) correlate with higher melting points and enhanced antiproliferative activity .
  • Arylpiperazine derivatives with methoxy or chloro substituents exhibit antipsychotic activity linked to dopamine/serotonin receptor modulation .

Pharmacological and QSAR Insights

  • Antipsychotic Activity : Biphenyl-arylpiperazine derivatives in showed anti-dopaminergic and anti-serotonergic profiles. The QPlogBB (predicted brain/blood partition coefficient) and electron affinity (EA) were critical QSAR parameters, with higher QPlogBB values favoring CNS penetration .
  • Antiproliferative Activity: Sulfonylpiperazine-ethanone derivatives (e.g., 7f, 7n) demonstrated activity against cancer cell lines, likely due to sulfonyl group-induced apoptosis and tubulin inhibition .

Biological Activity

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C25H26N2O3S
  • Molecular Weight : 442.55 g/mol

This compound features a piperazine ring substituted with a benzylsulfonyl group and a biphenyl ether moiety, which is significant for its interaction with biological targets.

Antipsychotic Activity

Research indicates that derivatives of biphenyl-piperazine ethanones exhibit considerable anti-dopaminergic and anti-serotonergic activities. A study synthesized several derivatives, including this compound, and evaluated their pharmacological profiles. Notably, compounds showed promising antipsychotic effects with lower catalepsy induction, suggesting a favorable side effect profile compared to traditional antipsychotics .

The mechanism of action primarily involves the modulation of dopamine D2 receptors. The docking studies conducted in conjunction with quantitative structure-activity relationship (QSAR) analyses support that the binding affinity to the D2 receptor is crucial for the antipsychotic activity observed in these compounds .

Inhibition of Tyrosinase Activity

Another area of investigation includes the compound's potential as a tyrosinase inhibitor , which is relevant in treating hyperpigmentation disorders. A derivative related to the compound showed significant inhibition of tyrosinase activity with an IC50 value of 0.18 μM, which is substantially more potent than standard inhibitors like kojic acid . This suggests that modifications to the piperazine moiety can enhance inhibitory activity against tyrosinase.

Study 1: Antipsychotic Profile Evaluation

In a behavioral model assessing antipsychotic activity, compounds derived from biphenyl-piperazine structures were evaluated for their efficacy. The study found that specific derivatives exhibited not only antipsychotic effects but also minimized adverse effects typically associated with such treatments. The results indicated that optimizing the benzylsulfonyl substitution could lead to improved therapeutic profiles .

Study 2: Tyrosinase Inhibition

A recent investigation focused on the synthesis and evaluation of various piperazine derivatives for their tyrosinase inhibition capabilities. Among these, one compound demonstrated exceptional potency as a competitive inhibitor, suggesting that structural modifications can significantly impact biological efficacy .

Data Summary

Compound Biological Activity IC50 (μM) Mechanism
This compoundAntipsychotic-D2 receptor modulation
Related CompoundTyrosinase Inhibitor0.18Competitive inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone
Reactant of Route 2
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1-[4-(benzylsulfonyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone

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